Cas no 29182-87-4 (2-Bromo-N-(4-methoxyphenyl)acetamide)

2-Bromo-N-(4-methoxyphenyl)acetamide structure
29182-87-4 structure
商品名:2-Bromo-N-(4-methoxyphenyl)acetamide
CAS番号:29182-87-4
MF:C9H10NO2Br
メガワット:244.0852
MDL:MFCD00719805
CID:880806

2-Bromo-N-(4-methoxyphenyl)acetamide 化学的及び物理的性質

名前と識別子

    • 2-Bromo-N-(4-methoxyphenyl)acetamide
    • 2-bromo-N-(4-methoxyphenyl)acetamide(SALTDATA: FREE)
    • 4-methoxyphenyl bromoacetamide
    • MDL: MFCD00719805
    • インチ: InChI=1S/C9H10BrNO2/c1-13-8-4-2-7(3-5-8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12)
    • InChIKey: QLFJPPNMBXMPHB-UHFFFAOYSA-N
    • ほほえんだ: COC1=CC=C(C=C1)NC(=O)CBr

計算された属性

  • せいみつぶんしりょう: 242.98900
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 4

じっけんとくせい

  • PSA: 38.33000
  • LogP: 2.10160

2-Bromo-N-(4-methoxyphenyl)acetamide セキュリティ情報

2-Bromo-N-(4-methoxyphenyl)acetamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

2-Bromo-N-(4-methoxyphenyl)acetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB217644-10 g
2-Bromo-N-(4-methoxyphenyl)acetamide; 95%
29182-87-4
10g
€527.40 2022-09-01
TRC
B750188-500mg
2-Bromo-N-(4-methoxyphenyl)acetamide
29182-87-4
500mg
$ 161.00 2023-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1391211-10g
2-Bromo-N-(4-methoxyphenyl)acetamide
29182-87-4 95+%
10g
¥4546.00 2024-05-20
abcr
AB217644-1 g
2-Bromo-N-(4-methoxyphenyl)acetamide; 95%
29182-87-4
1g
€122.60 2022-09-01
abcr
AB217644-10g
2-Bromo-N-(4-methoxyphenyl)acetamide, 95%; .
29182-87-4 95%
10g
€586.00 2024-04-17
abcr
AB217644-1g
2-Bromo-N-(4-methoxyphenyl)acetamide, 95%; .
29182-87-4 95%
1g
€137.20 2024-04-17
abcr
AB217644-5g
2-Bromo-N-(4-methoxyphenyl)acetamide, 95%; .
29182-87-4 95%
5g
€381.90 2024-04-17
A2B Chem LLC
AB36677-25g
2-Bromo-n-(4-methoxyphenyl)acetamide
29182-87-4 98%
25g
$652.00 2024-04-20
1PlusChem
1P002Y2T-25g
Acetamide, 2-bromo-N-(4-methoxyphenyl)-
29182-87-4 97%
25g
$856.00 2025-02-19
TRC
B750188-100mg
2-Bromo-N-(4-methoxyphenyl)acetamide
29182-87-4
100mg
$ 64.00 2023-09-08

2-Bromo-N-(4-methoxyphenyl)acetamide 関連文献

2-Bromo-N-(4-methoxyphenyl)acetamideに関する追加情報

Introduction to 2-Bromo-N-(4-methoxyphenyl)acetamide (CAS No. 29182-87-4)

2-Bromo-N-(4-methoxyphenyl)acetamide is a significant compound in the field of pharmaceutical chemistry, characterized by its molecular formula and a unique structural arrangement that makes it valuable for various synthetic applications. This compound, identified by the CAS number 29182-87-4, has garnered attention due to its role as an intermediate in the synthesis of more complex molecules, particularly in the development of bioactive agents.

The structural motif of 2-Bromo-N-(4-methoxyphenyl)acetamide consists of a brominated aromatic ring connected to an acetamide group, with a methoxy substituent on the phenyl ring. This configuration provides multiple sites for chemical modification, making it a versatile building block in medicinal chemistry. The presence of the bromine atom enhances its reactivity, allowing for further functionalization through cross-coupling reactions, nucleophilic substitutions, and other transformations that are pivotal in drug discovery.

In recent years, there has been a surge in research focusing on the development of novel therapeutic agents targeting various diseases. The compound 2-Bromo-N-(4-methoxyphenyl)acetamide has been explored as a precursor in the synthesis of molecules with potential pharmacological activity. For instance, derivatives of this compound have shown promise in inhibiting specific enzymatic pathways that are implicated in inflammatory responses and cancer progression.

One of the most notable applications of 2-Bromo-N-(4-methoxyphenyl)acetamide is in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with several diseases, including cancer. By designing molecules that selectively inhibit these kinases, researchers aim to develop treatments that can modulate these pathways effectively. The bromine atom in 2-Bromo-N-(4-methoxyphenyl)acetamide serves as a handle for introducing further modifications, allowing chemists to fine-tune the properties of the resulting inhibitors.

The methoxy group on the phenyl ring also contributes to the reactivity and selectivity of derivatives derived from 2-Bromo-N-(4-methoxyphenyl)acetamide. This substituent can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and specificity. Additionally, the acetamide moiety can be further functionalized to introduce additional pharmacophores or improve solubility characteristics.

The synthesis of 2-Bromo-N-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Common synthetic routes include bromination of 4-methoxybenzoic acid followed by acetylation or condensation with appropriate amine sources. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce additional functional groups with high efficiency.

The pharmacological evaluation of derivatives of 2-Bromo-N-(4-methoxyphenyl)acetamide has revealed several promising candidates with therapeutic potential. For example, studies have demonstrated that certain analogs exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are overexpressed in many cancer cell lines. These findings have prompted further investigation into optimizing lead compounds for clinical development.

In addition to its role in kinase inhibition, 2-Bromo-N-(4-methoxyphenyl)acetamide has been explored in other therapeutic areas. Its structural features make it a suitable candidate for developing antimicrobial agents, where it can be modified to target bacterial enzymes or interfere with essential metabolic pathways. Furthermore, its potential application in neurodegenerative disease treatment has been investigated, with some derivatives showing neuroprotective properties in preclinical studies.

The growing interest in green chemistry principles has also influenced the synthesis of 2-Bromo-N-(4-methoxyphenyl)acetamide. Researchers are increasingly focusing on developing sustainable synthetic methods that minimize waste and reduce environmental impact. This includes exploring catalytic systems that enhance reaction efficiency and employing solvent-free or aqueous-based reaction conditions where possible.

The future prospects for 2-Bromo-N-(4-methoxyphenyl)acetamide and its derivatives remain promising as new methodologies and technologies continue to emerge in pharmaceutical research. Advances in computational chemistry and high-throughput screening are expected to accelerate the discovery of novel bioactive molecules derived from this compound. Moreover, collaborations between academia and industry will likely drive innovation by combining expertise across different disciplines.

In conclusion, 2-Bromo-N-(4-methoxyphenyl)acetamide, identified by CAS number 29182-87-4, is a versatile intermediate with significant applications in pharmaceutical chemistry. Its unique structural features enable diverse synthetic modifications, making it valuable for developing bioactive agents targeting various diseases. As research continues to evolve, this compound is poised to play an increasingly important role in drug discovery and development efforts worldwide.

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